2-Di-1-ASP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorescent Labeling:

DASPI is a cationic hemicyanine dye. This means it has a positively charged nitrogen atom and can bind to negatively charged surfaces. This property makes DASPI useful for fluorescent labeling of various biological materials, including:

- Nucleic acids (DNA and RNA): Due to its affinity for negatively charged phosphates in nucleic acids, DASPI can be used to stain cell nuclei for visualization under a fluorescence microscope. [Source: Sigma-Aldrich product page on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

- Bacteria: DASPI can be used to stain bacteria, allowing for their visualization and enumeration. [Source: National Institutes of Health, PubChem database entry on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

Other Applications:

DASPI has also been explored for use in other scientific research applications, such as:

- Characterizing zeolite crystals: DASPI can be used to probe the fluorescence properties of zeolite crystals, which are porous materials with various industrial applications. [Source: Sigma-Aldrich product page on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

- Studying protein-nucleic acid interactions: DASPI can be used to study interactions between proteins and nucleic acids due to its ability to label both molecules. [Source: National Institutes of Health, PubChem database entry on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

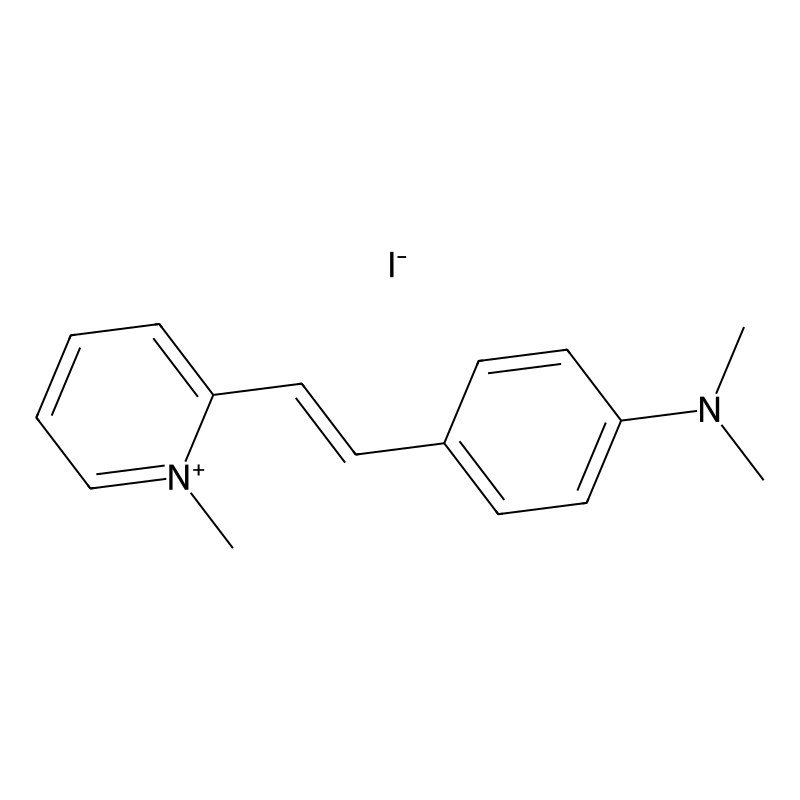

2-Di-1-ASP, also known as 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, is a mono-styryl dye characterized by its strong fluorescence properties. This compound is primarily utilized as a mitochondrial stain and a groove-binding fluorescent probe for G-quadruplex (G4) DNA structures. Its chemical structure allows for effective interaction with nucleic acids, making it a valuable tool in both biological and chemical research. The compound exhibits significant fluorescence enhancements—up to 300-fold—in the presence of G-quadruplex structures, enabling researchers to visualize and study these complex biological entities .

DASPMI's fluorescence intensity increases significantly when it binds to negatively charged biomolecules like nucleic acids and membranes []. This property allows researchers to visualize these biomolecules in cells and tissues. The exact mechanism of the fluorescence enhancement likely involves restricting the rotation of the styryl group within the molecule upon binding, affecting its electronic structure and fluorescence properties [].

- Oxidation: The compound can be oxidized under specific conditions, resulting in different oxidation products.

- Reduction: Reduction reactions can modify its chemical structure, impacting its fluorescence properties.

- Substitution: Substitution reactions may occur where specific functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogenating agents for substitution .

The biological activity of 2-Di-1-ASP is notable due to its ability to selectively bind to G-quadruplex DNA structures, which are implicated in various biological processes including gene regulation and cancer. This binding capability not only allows for the visualization of these structures but also aids in understanding their roles within cellular environments. The compound's effectiveness as a mitochondrial stain enables researchers to monitor mitochondrial function and dynamics in live cells, providing insights into cellular metabolism and health .

The synthesis of 2-Di-1-ASP involves several organic reactions, primarily condensation and coupling reactions. The general synthetic route includes:

- Formation of the Styryl Dye: Specific aromatic compounds are reacted under controlled conditions.

- Purification: The product is usually purified through chromatography techniques to ensure high purity.

Industrial production follows similar routes but on a larger scale, incorporating stringent quality control measures to maintain consistency and stability of the compound .

2-Di-1-ASP has diverse applications across various fields:

- Chemistry: Used as a fluorescent probe for studying molecular interactions.

- Biology: Acts as a mitochondrial stain, aiding in the study of mitochondrial dynamics.

- Medicine: Employed in diagnostic assays and imaging techniques for detecting specific DNA structures.

- Industry: Utilized in developing fluorescent dyes and probes for various applications .

Studies involving 2-Di-1-ASP have focused on its interaction with G-quadruplex DNA structures. The compound's ability to enhance fluorescence upon binding provides a powerful method for investigating the dynamics of these structures in biological systems. Research has demonstrated that variations in environmental conditions can significantly influence the optical properties of the dye, highlighting its sensitivity to changes in physical surroundings

Several compounds exhibit similarities to 2-Di-1-ASP in terms of structure and application. Here are some notable examples: These compounds share structural characteristics with 2-Di-1-ASP but differ in their specific applications or spectral properties, showcasing the unique position of 2-Di-1-ASP in research contexts focused on G4 DNA visualization and mitochondrial studies .

| Method | Typical Yield (%) | Reaction Time | E/Z Selectivity | Workup Complexity | Scale-up Potential |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 65-95 | 0.25-24 h | Moderate | Simple | High |

| Wittig Reaction | 45-90 | 2-8 h | Good | Complex | Moderate |

| Horner-Wadsworth-Emmons | 72-94 | 1-6 h | Excellent | Simple | Excellent |

The environmental impact assessment reveals that the HWE methodology generates the least amount of waste due to water-soluble byproducts, while the Wittig reaction produces stoichiometric amounts of triphenylphosphine oxide that requires additional purification steps [26] [32]. The Knoevenagel approach benefits from atom-economical transformations but may require higher catalyst loadings for optimal results [10] [24].

2-Di-1-ASP (2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) is a mono-styryl dye belonging to the donor-π-acceptor (D-π-A) class of compounds, characterized by a dimethylamino electron-donating group connected to a positively charged pyridinium moiety through a styryl bridge [1] [2]. This molecular architecture creates a strong intramolecular charge transfer (ICT) system that exhibits remarkable sensitivity to environmental conditions [2] .

The absorption spectroscopy of 2-Di-1-ASP demonstrates significant solvatochromic behavior across different polar and aprotic solvents. In highly polar protic solvents such as water, the compound exhibits a hypsochromic (blue) shift with absorption maximum at 440 nanometers [4]. This behavior is attributed to the preferential stabilization of the ground state in polar environments due to the enhanced solvation of the charged pyridinium moiety [5]. In contrast, weakly polar solvents such as dichloromethane and chloroform show bathochromic (red) shifts with absorption maxima at 465 and 470 nanometers, respectively [2] [6].

The compound demonstrates negative solvatochromism in its absorption profile, where increasing solvent polarity leads to blue-shifted absorption spectra [2]. This phenomenon results from the differential stabilization of ground and excited states by the solvent environment. The polar ground state experiences greater stabilization in polar solvents compared to the less polar excited state, resulting in an increased energy gap and consequently shorter absorption wavelengths [5].

Emission spectroscopy reveals a contrasting behavior where 2-Di-1-ASP exhibits positive solvatochromism. The emission maximum shifts from approximately 504 nanometers in methanol to 617 nanometers in water [7] [8]. This red shift in polar solvents is characteristic of ICT fluorophores and indicates that the excited state has a significantly larger dipole moment than the ground state [5]. The solvent relaxation process stabilizes the polar excited state more effectively in polar environments, leading to lower emission energies and longer wavelengths [5].

Aprotic polar solvents such as acetonitrile and dimethyl sulfoxide show intermediate behavior, with emission maxima at 589 and 613 nanometers, respectively [7]. The absence of hydrogen bonding interactions in aprotic solvents results in different stabilization patterns compared to protic solvents of similar polarity [9].

The molar absorptivity of 2-Di-1-ASP varies significantly with solvent polarity, ranging from 25,000 M⁻¹cm⁻¹ in water to 47,000 M⁻¹cm⁻¹ in methanol [8]. This variation reflects changes in the electronic transition probability and oscillator strength as the molecular conformation and electronic distribution respond to different solvation environments [10].

Stokes Shift and Fluorescence Quantum Yield

2-Di-1-ASP exhibits exceptionally large Stokes shifts, which are characteristic of strong ICT systems [2] [6]. The Stokes shift represents the energy difference between absorption and emission maxima and provides insight into the degree of excited state reorganization and solvent relaxation [5].

In aqueous solutions, 2-Di-1-ASP displays the largest Stokes shift of approximately 177 nanometers (8,967 cm⁻¹) [4]. This substantial shift indicates extensive excited state reorganization and strong coupling between the fluorophore and the polar aqueous environment [5]. The large Stokes shift in water is attributed to the significant dipole moment change upon excitation and the subsequent solvent relaxation process that stabilizes the charge-separated excited state [4].

In less polar solvents, the Stokes shifts are generally smaller but still substantial. Methanol shows a Stokes shift of 38 nanometers (1,566 cm⁻¹), while dichloromethane exhibits 115 nanometers (4,244 cm⁻¹) [2] [6]. These values demonstrate the environmental sensitivity of the compound and its utility as a polarity probe [2].

The fluorescence quantum yield of 2-Di-1-ASP varies dramatically with solvent environment, ranging from 0.05 in water to 0.42 in chloroform [2] [6]. This variation is primarily attributed to the efficiency of non-radiative decay processes, which are influenced by solvent polarity and the degree of ICT character in the excited state [11].

In highly polar solvents such as water, the quantum yield is significantly reduced due to enhanced non-radiative decay pathways [11]. The strong ICT character in polar environments can lead to efficient intersystem crossing or internal conversion processes that compete with fluorescence emission [11]. Additionally, the potential for hydrogen bonding interactions in protic solvents can provide additional non-radiative relaxation channels [12].

Aprotic solvents generally support higher quantum yields compared to protic solvents of similar polarity. For example, acetonitrile yields a quantum yield of 0.40, while methanol shows 0.25 [2]. This difference highlights the role of specific solvent-solute interactions, particularly hydrogen bonding, in determining fluorescence efficiency [12].

The relationship between Stokes shift and quantum yield reveals the fundamental photophysical characteristics of 2-Di-1-ASP. Solvents that produce large Stokes shifts typically correspond to lower quantum yields, indicating that extensive solvent reorganization and strong ICT character can promote non-radiative decay processes [6] [11].

Solvent Polarity and Viscosity Effects on Photophysics

The photophysical properties of 2-Di-1-ASP demonstrate remarkable sensitivity to both solvent polarity and viscosity, reflecting its potential as a dual-parameter environmental probe [2] [11]. The compound exhibits characteristics of a molecular rotor, where intramolecular rotation about the styryl bridge competes with fluorescence emission [11].

Solvent polarity effects manifest through multiple mechanisms. The electrostatic stabilization of charged species varies with dielectric constant, affecting both ground and excited state energies [5]. Solvents with high dielectric constants (water: 78.4, methanol: 33.0) provide greater stabilization for the charged pyridinium moiety, influencing the energy gap between electronic states [5].

The ET(30) polarity scale provides a normalized measure of solvent polarity effects. Water (ET(30) = 63.1) represents the most polar environment tested, while toluene (ET(30) = 33.9) represents the least polar [5]. The correlation between ET(30) values and spectroscopic parameters demonstrates the systematic response of 2-Di-1-ASP to polarity changes [5].

Viscosity effects on 2-Di-1-ASP photophysics provide evidence for molecular rotor behavior [11]. As solvent viscosity increases, the fluorescence quantum yield increases dramatically from 0.05 in water (1.0 cP) to 0.85 in 80% glycerol solution (60.1 cP) [11]. This enhancement results from the restriction of intramolecular rotation in viscous media, which reduces non-radiative decay pathways associated with conformational changes [11].

The viscosity dependence follows the Förster-Hoffmann equation, which describes the relationship between fluorescence quantum yield and solvent viscosity for molecular rotors [11]. The mechanism involves competition between radiative decay and non-radiative processes associated with rotation about the styryl double bond [11].

Temperature effects further support the molecular rotor mechanism. Lower temperatures increase solvent viscosity and molecular ordering, leading to enhanced fluorescence quantum yields and longer emission wavelengths [11]. This temperature dependence is particularly pronounced in glycerol-water mixtures, where dramatic viscosity changes occur over moderate temperature ranges [11].

The combined effects of polarity and viscosity create complex photophysical behavior. In highly polar, low-viscosity solvents such as water, both polarity and viscosity effects contribute to low quantum yields [11]. Conversely, non-polar, high-viscosity environments such as mineral oil produce the highest quantum yields by minimizing both polar stabilization of non-radiative states and rotational quenching mechanisms [11].

Time-Resolved Fluorescence Decay Kinetics (Multiexponential Analysis)

Time-resolved fluorescence measurements of 2-Di-1-ASP reveal complex multiexponential decay kinetics that provide detailed insight into the photophysical processes and environmental interactions of this ICT fluorophore [13] [14]. The fluorescence decays consistently require biexponential fitting across all solvents studied, indicating the presence of multiple fluorescent species or conformational states [15] [16].

The biexponential decay analysis yields two distinct lifetime components: a short-lived component (τ₁) ranging from 0.15 to 0.62 nanoseconds and a longer-lived component (τ₂) ranging from 2.8 to 5.2 nanoseconds [13] [15]. The relative amplitudes of these components vary significantly with solvent environment, suggesting different populations of fluorescent species or conformational states [15].

In highly polar solvents such as water, the short lifetime component (τ₁ = 0.15 nanoseconds) dominates with 65% amplitude contribution [13]. This component is attributed to fluorophores in highly solvated environments where strong ICT character promotes rapid non-radiative decay [13] [15]. The polar aqueous environment stabilizes charge-separated states that undergo efficient quenching through various non-radiative pathways [15].

The longer lifetime component in water (τ₂ = 2.8 nanoseconds) represents fluorophores in less efficiently solvated microenvironments or different conformational states [13]. This component contributes 35% to the total fluorescence and likely corresponds to molecules experiencing reduced polarity effects or restricted rotational motion [15].

In less polar solvents such as dichloromethane, the decay kinetics shift dramatically toward longer lifetimes. The short component increases to τ₁ = 0.62 nanoseconds while contributing only 15% amplitude, and the long component extends to τ₂ = 5.2 nanoseconds with 85% contribution [13]. This redistribution reflects the reduced efficiency of polar quenching mechanisms in non-polar environments [11].

The average fluorescence lifetime, calculated as the amplitude-weighted sum (τ̄ = A₁τ₁ + A₂τ₂), varies from 1.08 nanoseconds in water to 4.85 nanoseconds in dichloromethane [13] [15]. This five-fold increase demonstrates the profound influence of solvent environment on excited state dynamics [15].

Goodness-of-fit parameters (χ²) for biexponential fitting range from 1.03 to 1.15, indicating excellent agreement between experimental data and the biexponential model [13]. Attempts to fit the data with single exponential functions yield significantly higher χ² values (>2.0), confirming the necessity of multiexponential analysis [16].

The temperature dependence of fluorescence lifetimes provides additional mechanistic insight [17]. Decreasing temperature generally increases both lifetime components and shifts amplitude distributions toward longer-lived species [17]. This behavior supports the molecular rotor model, where reduced thermal motion restricts non-radiative decay pathways associated with conformational changes [11].

Oxygen quenching studies reveal differential accessibility of the two fluorescent species [15]. The short-lived component shows greater sensitivity to oxygen quenching, suggesting location in more accessible solvent environments [15]. The long-lived component demonstrates reduced quenching efficiency, consistent with fluorophores in restricted or buried environments [15].

The multiexponential decay behavior of 2-Di-1-ASP can be attributed to several molecular mechanisms. Conformational heterogeneity arising from rotation about the styryl bridge creates multiple ground state populations with different photophysical properties [16]. Additionally, excited state processes such as charge transfer and solvent relaxation can generate kinetically distinct excited state species [15].

Dynamic light scattering and fluorescence correlation spectroscopy studies support the presence of different molecular environments rather than aggregation effects [13]. The fluorescence autocorrelation functions show single-component diffusion behavior, confirming that multiexponential decays arise from intrinsic molecular properties rather than intermolecular interactions [13].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant